molecular formula C5H5N5O B590102 Guanine-4,5-13C2,7-15N CAS No. 1207525-05-0

Guanine-4,5-13C2,7-15N

Cat. No.: B590102
CAS No.: 1207525-05-0
M. Wt: 154.107
InChI Key: UYTPUPDQBNUYGX-QZTPXDJLSA-N
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Description

Guanine-4,5-13C2,7-15N is a stable isotope-labeled compound of guanine, one of the five nucleobases incorporated into biological nucleic acids. Guanine, along with adenine and cytosine, is present in both deoxyribonucleic acid and ribonucleic acid, whereas thymine is usually seen only in deoxyribonucleic acid, and uracil only in ribonucleic acid . The labeling with carbon-13 and nitrogen-15 isotopes makes this compound particularly useful in various scientific research applications, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanine-4,5-13C2,7-15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of labeled precursors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Guanine-4,5-13C2,7-15N undergoes various chemical reactions, including:

    Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in deoxyribonucleic acid.

    Reduction: Reduction reactions can convert guanine to dihydroguanine.

    Substitution: Guanine can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Guanine-4,5-13C2,7-15N has a wide range of applications in scientific research:

    Chemistry: Used in nuclear magnetic resonance spectroscopy and mass spectrometry to study molecular structures and dynamics.

    Biology: Employed in studies of nucleic acid metabolism and interactions.

    Medicine: Utilized in research on genetic mutations and their implications in diseases.

    Industry: Applied in the development of new pharmaceuticals and diagnostic tools

Mechanism of Action

The mechanism of action of Guanine-4,5-13C2,7-15N involves its incorporation into nucleic acids, where it can be used to trace and study various biochemical processes. The labeled isotopes allow for precise tracking of the compound in metabolic pathways and interactions with other biomolecules. Molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and glycosylases .

Comparison with Similar Compounds

Uniqueness: Guanine-4,5-13C2,7-15N is unique due to its specific labeling at the 4, 5, and 7 positions, which provides distinct advantages in nuclear magnetic resonance spectroscopy and mass spectrometry. This precise labeling allows for detailed studies of guanine’s role in nucleic acid structures and functions, making it a valuable tool in various research fields .

Properties

CAS No.

1207525-05-0

Molecular Formula

C5H5N5O

Molecular Weight

154.107

IUPAC Name

2-amino-3,7-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1

InChI Key

UYTPUPDQBNUYGX-QZTPXDJLSA-N

SMILES

C1=NC2=C(N1)C(=O)N=C(N2)N

Synonyms

2-Amino-1,9-dihydro-6H-purin-6-one-4,5-13C2, 7-15N;  2-Amino-6-hydroxy-1H-purine-4,5-13C2, 7-15N;  2-Amino-6-hydroxypurine-4,5-13C2, 7-15N;  2-Aminohypoxanthine-4,5-13C2, 7-15N;  9H-Guanine-4,5-13C2, 7-15N;  2-Aminohypoxanthine-4,5-13C2, 7-15N; 

Origin of Product

United States

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